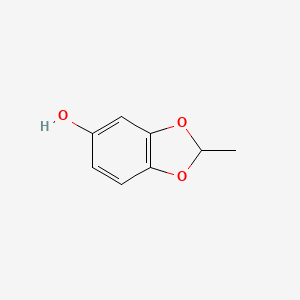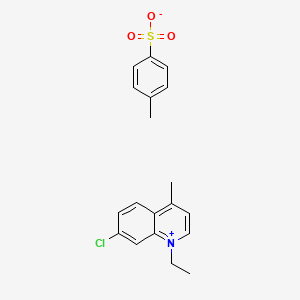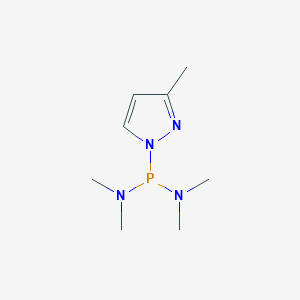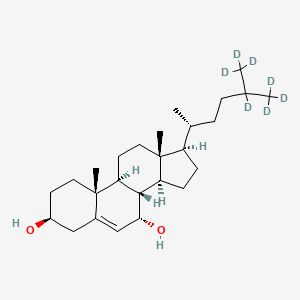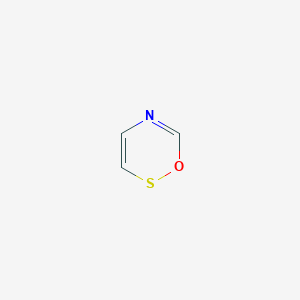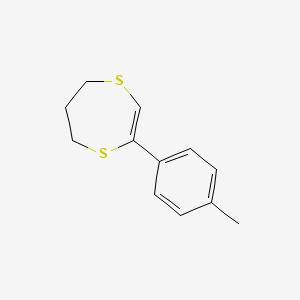
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is an organic compound characterized by its unique structure, which includes a dithiepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-tolyl-substituted precursors with sulfur sources under controlled temperatures and pressures to form the dithiepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepine ring to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dithiepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dithiepines.
Scientific Research Applications
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-2-phenyl-5H-1,4-dithiepine
- 6,7-dihydro-2-methyl-5H-1,4-dithiepine
Uniqueness
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other dithiepines. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H14S2 |
|---|---|
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C12H14S2/c1-10-3-5-11(6-4-10)12-9-13-7-2-8-14-12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
SEMCGZCSBXPFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
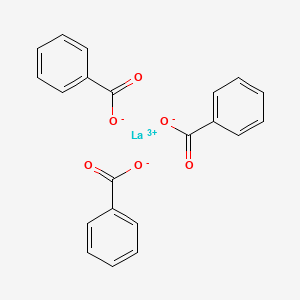
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
